Zirconium nitride

説明

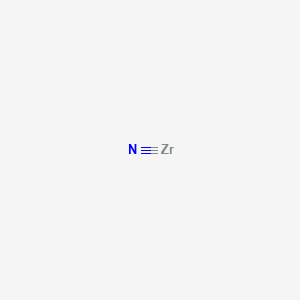

Structure

2D Structure

特性

IUPAC Name |

azanylidynezirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKZXLXHLZXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrN, NZr | |

| Record name | zirconium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067119 | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown odorless powder; [Alfa Aesar MSDS] Insoluble in water; [Wikipedia] | |

| Record name | Zirconium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25658-42-8, 12033-93-1 | |

| Record name | Zirconium nitride (ZrN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium nitride (Zr3N4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Fabrication Methodologies for Zirconium Nitride

Vapor Deposition Techniques

Reactive Magnetron Sputtering (DC, RF, Pulsed)

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials. The process is often used in the semiconductor industry to produce thin films. In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Zirconium nitride films can be deposited via CVD using either inorganic or organometallic precursors. Inorganic CVD of ZrN typically involves the reaction of zirconium tetrachloride (ZrCl₄) with a nitrogen source like a mixture of nitrogen and hydrogen, or ammonia (B1221849) (NH₃). mdpi.com The deposition temperature is a critical factor, with higher temperatures (above 1000°C) favoring the formation of ZrN powder. mdpi.com

Organometallic CVD (MOCVD) allows for the deposition of ZrN at lower temperatures, typically below 500°C. mdpi.com Common precursors include tetrakis(diethylamino)zirconium (B32997) (Zr(NEt₂)₄) and tetrakis(dimethylamino)zirconium (B103496) (Zr(NMe₂)₄). mdpi.com These precursors can be used alone or with a co-reactant like ammonia. mdpi.com A challenge with single-source organometallic precursors is the potential for high carbon contamination in the resulting films. mdpi.com Fluidized Bed CVD (FB-CVD) has been explored for coating particles, such as in nuclear fuel applications, using precursors like tetrakis(dimethylamino)zirconium (TDMAZ). tandfonline.cominl.gov

Comparison of CVD Precursors for ZrN Deposition:

| Precursor Type | Precursor Example | Deposition Temperature | Key Characteristics |

| Inorganic | Zirconium tetrachloride (ZrCl₄) | >1000°C for powder | Can lead to halide contamination mdpi.com |

| Organometallic | Tetrakis(dimethylamino)zirconium (TDMAZ) | 500 to 550 K | Low-temperature deposition, but potential for oxygen and carbon contamination tandfonline.cominl.gov |

| Organometallic | Tetrakis(diethylamino)zirconium (Zr(NEt₂)₄) | <500°C | Lower deposition temperatures, reduced halide contamination mdpi.com |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of chemical vapor deposition. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with a surface one at a time in a sequential, self-limiting, manner.

For this compound deposition, ALD offers precise thickness control at the atomic level and the ability to create highly conformal coatings on complex geometries. osti.govharvard.edu A common ALD process for ZrN involves the sequential pulsing of a zirconium precursor, such as tetrakis(dimethylamido)zirconium (TDMAZr), and a nitrogen source, typically ammonia (NH₃). osti.govharvard.edu The deposition is carried out at relatively low temperatures, often in the range of 150-250°C. harvard.edu

This method can produce highly uniform, smooth, and amorphous films as-deposited. harvard.edu The resulting films can be nitrogen-rich, forming phases like Zr₃N₄, which are insulating, in contrast to the conductive, gold-colored ZrN. harvard.edugoogle.com ALD-grown ZrN has been investigated for applications such as diffusion barriers on nuclear fuel particles. osti.gov

Typical Parameters for ALD of this compound:

| Parameter | Value/Condition | Resulting Film Property |

| Zirconium Precursor | Tetrakis(dimethylamido)zirconium (TDMAZr) | - |

| Nitrogen Precursor | Ammonia (NH₃) | - |

| Deposition Temperature | 150-250°C | Amorphous as-deposited, smooth, uniform films harvard.edu |

| Growth Rate | 1.15-1.20 Å/cycle | Precise thickness control harvard.edu |

| Resulting Phase | Can be Zr₃N₄ | Insulating and transparent harvard.edu |

Powder Metallurgy and Solid-State Reactions

Powder metallurgy is a term covering a wide range of ways in which materials or components are made from metal powders. Solid-state reactions involve the reaction between solid reactants to form a solid product.

Reactive Ball Milling (RBM)

Reactive Ball Milling (RBM) is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can be used to synthesize nanocrystalline materials.

In the synthesis of this compound, RBM can be employed by milling zirconium powder in a nitrogen atmosphere. The mechanical energy from the milling process activates the reaction between the zirconium and nitrogen, leading to the formation of nanocrystalline ZrN powder. researchgate.net Another approach involves the reactive milling of zirconium powder with a solid nitrogen-containing reactant, such as hexagonal boron nitride (h-BN). iphy.ac.cn The milling process facilitates the transfer of nitrogen atoms to the zirconium, forming this compound. iphy.ac.cn

Details of Reactive Ball Milling for ZrN Synthesis:

| Reactants | Milling Conditions | Product |

| Zirconium powder and nitrogen gas | High-energy ball milling | Nanocrystalline ZrN powder researchgate.net |

| Zirconium and hexagonal boron nitride (h-BN) powders | Mechanical milling | Rock salt structure γ-ZrNx iphy.ac.cn |

Self-Propagating High-Temperature Synthesis (SHS)

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a technique that utilizes the heat from a highly exothermic reaction to sustain itself in the form of a combustion wave that propagates through the reactants. unipv.ittwi-global.com This method is highly energy-efficient as it does not require external heating sources or high-temperature furnaces once the reaction is initiated. wikipedia.orgdtic.mil The process is characterized by extremely high temperatures (up to 3000 K), rapid reaction rates, and short processing times, often on the order of seconds or minutes. unipv.itdtic.mil

For the synthesis of this compound, the SHS process typically involves the combustion of zirconium metal powder in a pressurized nitrogen atmosphere. elpub.ru The high heat of formation of ZrN drives the reaction. Research has been conducted to define the optimal mixture composition and initial nitrogen pressure to produce high-purity ZrN. elpub.ru Prototype samples of this compound powder with a primary content of up to 99.5% have been produced using this method. elpub.ru While SHS is an attractive and energy-saving approach for producing materials like carbides, nitrides, and oxides, a notable disadvantage is that the high temperatures generated can lead to particle sintering, making the technique generally unsuitable for producing nanoparticles. unipv.itwikipedia.org

Reduction-Nitridation of Zirconium Oxide

The reduction-nitridation of zirconium oxide (ZrO₂) is a common method for synthesizing ZrN powders. This process involves heating zirconium oxide in a nitrogen-rich environment in the presence of a reducing agent. researchgate.netresearchgate.net The reducing agent facilitates the removal of oxygen from the ZrO₂ lattice, allowing for the subsequent reaction with nitrogen to form this compound.

Common approaches include:

Carbothermal Reduction: Zirconium oxide is mixed with a carbon source, such as carbon black, and heated in a flowing nitrogen atmosphere. A single phase of cubic ZrN can be obtained by firing a mixture of graphite (B72142) and zirconia at 1400°C for 12 hours. researchgate.net

Magnesiothermic Reduction: Magnesium metal powder is used as the reducing agent. Nanocrystalline cubic phase ZrN powder with a particle size of 30–100 nm has been synthesized by heating nanosized ZrO₂ powder in ammonia gas with magnesium at 1000°C for 6 hours. researchgate.net The mole ratio of Mg:ZrO₂ is a critical parameter in this process. researchgate.net

Aluminothermic Reduction: Aluminum metal can also be used to reduce ZrO₂ in a nitrogen atmosphere. researchgate.net Additives like calcium carbonate (CaCO₃) may be used to form HCl-soluble calcium aluminate and zirconate phases, which aids in the purification of the final ZrN product. researchgate.net

The reaction temperature for these methods typically ranges from 1200°C to 1700°C, though the use of nanosized zirconia powder and potent reducing agents like magnesium can lower the required temperature. researchgate.netresearchgate.net

| Reducing Agent | Temperature (°C) | Holding Time (hours) | Key Parameters/Additives | Resulting Product | Reference |

|---|---|---|---|---|---|

| Magnesium (Mg) | 1000 | 6 | Mg:ZrO₂ mole ratio of 10:1; Ammonia gas atmosphere | Cubic phase ZrN powder; 30–100 nm particle size | researchgate.net |

| Carbon (Graphite) | 1400 | 12 | C/ZrO₂ molar ratio of 4; Flowing nitrogen gas | Single-phase cubic ZrN | researchgate.net |

| Aluminum (Al) | 1400-1700 | Not specified | CaCO₃ additive | Submicron ZrN powders | researchgate.net |

Ammonothermal Dechlorination from this compound Chloride (ZrNCl)

A more specialized route to this compound involves the ammonothermal dechlorination of layer-structured this compound chloride (ZrNCl). In this method, crystalline powders of ZrNCl are heated under a flowing ammonia (NH₃) gas. acs.orgacs.org The ammonia reacts with the ZrNCl, effectively removing the chlorine to yield this compound with a rock salt crystal structure. acs.orgacs.org

This technique can utilize different starting polymorphs of ZrNCl, such as α-ZrNCl or β-ZrNCl. acs.org The reaction has been shown to be pseudomorphic when starting with α-ZrNCl, meaning the resulting ZrN particles retain the original morphology of the nitride chloride starting material. acs.org A key finding is that the products are typically nonstoichiometric and nitrogen-rich (zirconium-deficient), with a general formula of Zr₁₋ₓN. acs.org The precise properties of the final ZrN, including the cubic lattice parameter and superconducting transition temperature, can be manipulated by controlling experimental parameters like the ammonia flow rate. acs.orgacs.org

Urea (B33335) Route Synthesis

The urea route is a facile and low-cost "soft chemistry" pathway for synthesizing high-purity ZrN nanopowder at relatively low temperatures. jim.org.cnx-mol.com This method avoids the use of solvents and begins with the formation of a preceramic precursor through the coordination between zirconium ions and urea molecules. researchgate.netjim.org.cn The zirconium source can be compounds like zirconium tetrachloride (ZrCl₄) or zirconyl chloride octahydrate (ZrOCl₂·8H₂O). jim.org.cn

The precursor is subsequently pyrolyzed in a nitrogen atmosphere to yield ZrN. jim.org.cn The molecular structure of the precursor, which is influenced by factors like the presence of crystal water in the zirconium source, has a strong effect on the purity and morphology of the final ZrN nanopowder. jim.org.cn Studies have shown that using ZrCl₄ as the zirconium source is more liable to produce high-purity ZrN. jim.org.cn The nitride phase begins to form around 900°C, likely through the decomposition of an intermediate oxynitride phase.

Spark Plasma Sintering (SPS) for Consolidation

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is an advanced technique for consolidating powders into dense bulk materials. calnanocorp.comwikipedia.org It is not a primary synthesis method but a crucial secondary processing step. SPS utilizes a pulsed direct current (DC) and uniaxial pressure to rapidly heat and densify a powder compact. calnanocorp.comwikipedia.org The heat is generated internally within the powder and the graphite die, allowing for very high heating rates (up to 1000 K/min) and significantly shorter sintering times (typically a few minutes) compared to conventional methods like hot pressing. wikipedia.orgiitk.ac.in

For this compound, SPS is highly effective for producing near fully dense bulk ceramics from synthesized nanopowders. nih.gov The rapid processing helps to restrict grain growth, which is critical for preserving the nanostructure and enhancing the mechanical properties of the final material. wikipedia.orgiitk.ac.innih.gov SPS has been used to consolidate ZrN powders into pellets with densities up to 99.3% of the theoretical density. nih.gov This technique allows for densification at temperatures 200-250°C lower than those required for conventional sintering, leading to improved material properties. iitk.ac.in

| Material | Temperature (°C) | Pressure (MPa) | Holding Time (min) | Outcome | Reference |

|---|---|---|---|---|---|

| ZrN Nanopowder | 1400 (1673 K) | Not specified | Not specified | Near full density (99.3%); No phase transformation | nih.gov |

| Zr-PSZ Composites | 1200 | 15 | 5 | Dense composites; Formation of Zr oxide around Zr phase | nii.ac.jp |

Hot Pressing

Hot pressing is a conventional powder metallurgy technique used to densify ceramic powders by the simultaneous application of external pressure and high temperature. mst.edu Similar to SPS, it is a consolidation method rather than a primary synthesis route. The powder is placed in a die, typically made of graphite, and heated while uniaxial pressure is applied. This process reduces the porosity of the material and improves its mechanical properties, such as strength and hardness. mdpi.com

Compared to SPS, hot pressing generally involves slower heating rates and much longer holding times, often hours instead of minutes. tandfonline.com This can lead to more significant grain growth during densification. The process is used to fabricate dense components from various ceramics, including silicon nitride and zirconium-based composites. mst.edunasa.gov For example, ZrB₂-ZrC composites have been densified to over 99.8% density by hot-pressing at 2000°C. mst.edu

Solution-Based and Colloidal Synthesis

Solution-based and colloidal synthesis methods represent a diverse group of wet-chemical approaches for producing nanocrystalline materials. These techniques offer control over particle size, shape, and composition at low temperatures. However, the synthesis of colloidal metal nitride nanocrystals is generally more challenging and less developed compared to the synthesis of metal oxides or chalcogenides. rsc.org

Several strategies have been explored for this compound and related materials:

Solid-State Metathesis: This approach can be adapted for colloidal synthesis. It involves a reaction between a metal oxide and a nitride source, for instance, reacting ZrO₂ nanocrystals with magnesium nitride (Mg₃N₂). The byproducts, such as magnesium oxide (MgO), are then removed with an acid wash to yield ZrN nanocrystals that can be dispersed in a solvent. rsc.org

Ligand-Assisted Synthesis: This wet-chemical approach involves the decomposition of metal-organic precursors in the presence of coordinating ligands (surfactants). The ligands control nanocrystal growth and provide colloidal stability to the final product. While well-established for many nanomaterials, its application to metal nitrides is an active area of research. rsc.org

Precursor Conversion: Some methods use a precursor that is first synthesized via a solution route (e.g., sol-gel or precipitation) to create a highly reactive, amorphous metal oxide or hydroxide (B78521). researchgate.net This precursor is then converted to the nitride through a subsequent high-temperature nitridation step, for example, by heating in ammonia. rsc.org

These methods hold promise for producing high-quality, monodisperse ZrN nanocrystals, but challenges remain in understanding and controlling the precursor chemistry and crystallization mechanisms. rsc.org

Sol-Gel Methods

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. For this compound, this process typically involves creating a zirconium-based precursor, such as zirconia (ZrO₂), which is subsequently converted to the nitride.

The process begins with the hydrolysis and polycondensation of zirconium precursors, like zirconium n-propoxide or zirconyl nitrate (B79036), in a solvent. researchgate.nete3s-conferences.org The choice of solvent can significantly influence the nanostructure and thermal evolution of the resulting zirconia. researchgate.net For example, using ethanol (B145695) as a solvent in the preparation of zirconia from zirconium n-propoxide has been shown to yield a product with better stabilization of the metastable tetragonal phase. researchgate.net

Once the zirconia gel is formed and dried, it is converted to this compound through a high-temperature nitridation process. A common approach is carbothermic nitridation, where the zirconia precursor is heated in the presence of a carbon source and a nitrogen atmosphere. researchgate.netnih.gov An internal gelation process can be used to prepare the precursor, which is then mixed with nano-sized carbon black and heated. researchgate.netnih.gov During this process, zirconium oxynitride is formed as an intermediate product before the final rock-salt type nitride is achieved. researchgate.netnih.gov The reaction parameters, such as temperature, dwell time, and the molar ratio of carbon to zirconium (C/Zr), are critical in determining the final phase composition and grain size of the ZrN nanopowders. researchgate.netnih.gov

| Precursor | Method | Key Parameters | Outcome |

| Zirconium n-propoxide | Sol-gel synthesis of ZrO₂ precursor | Solvent varied (methanol, ethanol, 2-propanol) | Alcohol chain length affects hydrolysis and thermal evolution; ethanol provided better stabilization of the tetragonal phase. researchgate.net |

| Zirconyl nitrate | Internal gelation followed by carbothermic nitridation | Temperature: 1400-1500°C; Dwell Time: 2-5 h; C/Zr Molar Ratio: 0-3 | Formation of zirconium oxynitride intermediate; final phase composition and grain size are dependent on parameters. researchgate.net |

| Zircon Sand (ZrSiO₄) | Caustic fusion followed by sol-gel | Fusion Temperature: 600-800°C; Calcination: 700°C for 5 h | Produced zirconia nanoparticles with a purity of up to 76% and an average particle size of 34.48 nm. e3s-conferences.org |

Hydrothermal Synthesis

Hydrothermal synthesis is a method that uses high-temperature and high-pressure aqueous solutions to crystallize materials. This technique offers significant advantages, including the ability to produce well-crystallized, pure materials in a single step at relatively low temperatures, which allows for excellent control over particle size and morphology. researchgate.net

In a typical process for synthesizing zirconia, a precursor such as zirconyl nitrate hydrate (B1144303) is reacted with a mineralizer like sodium hydroxide in an autoclave at elevated temperatures (e.g., 200°C). researchgate.netntu.edu.sg By varying experimental parameters such as the composition of the hydrothermal medium, reaction time, and the concentration of additives, the morphology and phase of the resulting zirconia particles can be precisely controlled. ntu.edu.sgrsc.org For instance, one study aimed to produce zirconia particles between 500 nm and 1 µm by adjusting reagent composition and synthesis time. ntu.edu.sg This control is crucial for applications that require specific crystalline phases, such as the tetragonal phase for shape memory ceramics. ntu.edu.sg

| Precursor | Reagents | Temperature | Key Findings |

| Zirconyl nitrate hydrate | Sodium hydroxide | 200°C | Varied reagent composition and time to control particle morphology, shape, and size for shape memory ceramic applications. ntu.edu.sg |

| Not Specified | Various oxides for doping | Up to 1600°C (post-treatment) | Hydrothermal process allows for one-step synthesis at low temperatures, providing better control over crystallization and grain size to obtain nanocrystalline materials. researchgate.net |

Laser Ablation

Laser ablation, specifically Pulsed Laser Deposition (PLD) in liquids, is a top-down physical method for synthesizing nanoparticles. This technique involves irradiating a solid target (e.g., a zirconium rod) with a high-power laser in a liquid environment. researchgate.netmdpi.com The intense laser pulses vaporize a small amount of the target material, creating a plasma plume that rapidly cools and condenses in the liquid, forming nanoparticles. researchgate.net

The properties of the resulting nanoparticles are highly dependent on the experimental conditions. The liquid medium plays a critical role; for example, ablating a zirconium target in water can produce a mixture of tetragonal and monoclinic zirconia nanoparticles, whereas using ammonia can yield pure cubic or tetragonal zirconia. researchgate.net Furthermore, laser parameters such as wavelength and fluence (energy per unit area) significantly affect the structure, morphology, and composition of the synthesized materials. mdpi.comacs.org Studies have shown that laser-ablated ZrN-based nanoparticles can exhibit plasmonic absorption bands, with the position of these bands influenced by the inclusion of zirconium oxide (ZrOx) in the nanoparticle composition. acs.org

| Target | Laser Type | Liquid Medium | Key Findings |

| Zirconium | Nanosecond pulsed laser | Water, Ammonia | Mixtures of tetragonal and monoclinic zirconia formed in water; tetragonal zirconia formed in ammonia. researchgate.net |

| Zirconium | Not specified | Not specified | Synthesized small ZrN-based nanoparticles with plasmonic absorption bands around 610-670 nm, attributed to the inclusion of zirconium oxide (ZrOx). acs.org |

| Zirconium | Pulsed Nd:YAG nanosecond laser | Vacuum (for thin film deposition) | Laser wavelength (1064 nm vs. 532 nm) and fluence affect surface roughness and crystallinity of deposited Zr thin films. mdpi.com |

| Zirconium | Titanium sapphire femtosecond laser | Isopropyl alcohol | Produced a colloidal solution of zirconium nanoparticles. researchgate.net |

Precipitation Methods

Precipitation and coprecipitation are common wet-chemical methods for synthesizing ceramic powders. The process involves dissolving a metal salt precursor, such as zirconium chloride or nitride, in a solvent and then adding a precipitating agent to induce the formation of an insoluble solid, typically a hydroxide or oxo-hydroxide. nih.gov

This method relies on a period of nucleation followed by a growth stage, which occurs when the concentration of the species in the solution reaches a critical point. nih.gov For example, zirconium oxide (ZrO₂) nanoparticles can be created using a coprecipitation method where a precipitating medium like sodium hydroxide is added to a zirconium salt solution. nih.gov The resulting precipitate, often zirconium hydroxide, is then washed, dried, and calcined at high temperatures in a controlled atmosphere (e.g., nitrogen or ammonia) to form this compound. The pH, precursor concentration, and thermal treatment conditions are all critical parameters that influence the final characteristics of the nanoparticles. nih.gov

Additive-Assisted Synthesis

The use of additives in synthesis processes can significantly alter reaction pathways and improve the properties of the final product. In the context of this compound, additives can function as reducing agents, microstructural controllers, or reaction mediators.

One example is the use of fructose (B13574) as a dual-function additive in the carbothermic nitridation of a gel-derived zirconia precursor. researchgate.net In this role, fructose acts as both an organic carbon source for the nitridation reaction and as a microstructural controller, enabling the synthesis of ZrN nanopowders with a very high specific surface area. researchgate.net Another approach is the urea-glass method (UGM), where the addition of calcium can slow the decomposition of urea, resulting in a more phase-pure ZrN product with less residual carbon. Mechanochemical synthesis, a process involving ball milling, can also be assisted by a soft urea strategy to produce high-entropy metal nitrides that include zirconium. nih.gov In a different method, magnesium has been used as a reducing agent in the reduction-nitridation of nanosized ZrO₂ powder in ammonia gas to synthesize nanocrystalline ZrN powder. researchgate.net

| Synthesis Method | Additive | Function of Additive | Result |

| Carbothermic Nitridation | Fructose | Acts as an organic carbon source and a microstructural controller. researchgate.net | High specific surface area ZrN nanopowders. researchgate.net |

| Urea-Glass Method (UGM) | Calcium | Slows the decomposition of urea. | More phase-pure ZrN with less residual carbon. |

| Reduction-Nitridation | Magnesium | Acts as a reducing agent for ZrO₂ in an ammonia atmosphere. researchgate.net | Nanocrystalline cubic phase ZrN powder. researchgate.net |

| Mechanochemical Synthesis | Urea | Soft urea strategy assists in the formation of nitride. nih.gov | High-entropy metal nitride containing Zr. nih.gov |

Fabrication of Nanostructures and Nanomaterials

The synthesis methodologies described above are often specifically aimed at producing this compound with controlled nanoscale features.

Nanoparticles and Nanopowders

The fabrication of this compound nanoparticles and nanopowders is a primary focus of advanced synthesis research, as the material's properties are highly size-dependent. Various techniques have proven effective in producing ZrN at the nanoscale.

For instance, the reduction-nitridation of nanosized zirconia powder using magnesium as a reducing agent in an ammonia atmosphere can yield cubic phase ZrN powder with particle sizes ranging from 30 to 100 nm. researchgate.net Reactive ball milling (RBM), a mechanochemical approach, has been used to synthesize disordered face-centered cubic (fcc)-ZrN nanoparticles with an ultrafine size of just 3.5 nm from recycled zirconium rods. nih.gov Laser ablation of a zirconium target in different liquid environments is another powerful tool for producing ZrN-based nanoparticles with unique plasmonic properties. researchgate.netacs.org Furthermore, carbothermic nitridation of an internal gel-derived zirconia precursor is a method used to produce ZrN nanopowders, with the final grain size and phase composition being carefully controlled by reaction temperature and time. nih.gov These methods highlight the diverse routes available for fabricating ZrN nanopowders with tailored dimensions and crystal structures. nih.gov

| Synthesis Method | Precursor/Target | Resulting Particle Size | Crystalline Phase |

| Reduction-Nitridation | Nanosized ZrO₂ powder | 30–100 nm | Cubic researchgate.net |

| Reactive Ball Milling (RBM) | Zirconium metal powder | ~3.5 nm | Disordered face-centered cubic (fcc) nih.gov |

| Laser Ablation | Zirconium metal target | Varies (e.g., 10-100 nm) | Cubic, Tetragonal, Monoclinic (depending on medium) researchgate.netacs.org |

| Carbothermic Nitridation | Internal gel-derived zirconia | Nanopowder (size depends on parameters) | Rock-salt type researchgate.netnih.gov |

Thin Films and Coatings

The deposition of this compound thin films and coatings is a well-established field, with various techniques employed to produce durable and functional surfaces. The most common methods are physical vapor deposition (PVD) and chemical vapor deposition (CVD). hielscher.comnih.gov Within PVD, techniques like direct current (DC) reactive magnetron sputtering and cathodic arc evaporation are frequently utilized. hielscher.comnih.gov

Cathodic arc evaporation is another robust PVD technique for producing ZrN coatings, often resulting in films with fine-crystalline grains. youtube.comnih.gov The deposition temperature is a critical parameter in this method, with lower temperatures potentially leading to smaller crystallite sizes and higher microhardness. rsc.org To improve the bonding between the ZrN coating and the substrate, an adhesion layer, often of pure zirconium, is deposited first. aascit.org This interlayer is crucial for enhancing the fracture resistance of the coating system. aascit.org

Interactive Data Table: Influence of Deposition Parameters on ZrN Thin Film Properties (DC Magnetron Sputtering)

| Parameter | Effect on Property | Finding | Source(s) |

| Bias Voltage | Thickness & Roughness | Increasing bias voltage from -50 V to -150 V decreased coating thickness from 1.21 µm to 250 nm, while surface roughness increased. | nih.gov |

| Bias Voltage | Crystalline Structure | The intensity of the diffraction peak for the (111) crystallographic plane increased with higher bias voltage. | nih.gov |

| Nitrogen Partial Pressure | Crystal Orientation | Lower N₂ partial pressures (e.g., 7%, 11%) resulted in a (111) preferred orientation, whereas higher pressures (e.g., 14%, 28%) produced a (200) orientation. | rsc.org |

| Film Thickness | Crystal Orientation | Thin films showed no preferred orientation, while thicker films exhibited a strong (111) preferred orientation. | rsc.org |

Nanosheets and 2D Structures

The synthesis of two-dimensional (2D) nanosheets of this compound is an emerging area of materials science. Unlike layered materials such as graphene or transition metal dichalcogenides, which can be exfoliated into nanosheets via mechanical or chemical means, ZrN possesses a cubic crystal structure (cF8). dtic.mil This non-layered, isotropic crystal lattice makes traditional top-down exfoliation methods challenging.

As a result, established and reproducible methods for synthesizing pure, single-layer ZrN nanosheets are not widely documented in current research. While techniques like ball-milling have proven effective for exfoliating a variety of layered materials, including carbon nitride, their application to non-layered ceramics like ZrN is not straightforward. hielscher.com

Research into related layered ternary nitride systems offers some insight into the possibilities for 2D structures containing zirconium and nitrogen. For example, computational studies have predicted a stable, layered "wurtsalt" crystal structure for the ternary compound Zinc this compound (ZnZrN₂). However, experimental synthesis of this specific compound via combinatorial sputtering has resulted in more stable, metastable rocksalt-derived structures rather than the predicted 2D polymorph. This highlights the significant challenges in fabricating layered zirconium-based nitrides.

The development of novel, bottom-up synthesis approaches may be required to realize 2D ZrN. Such methods could potentially involve the controlled assembly of molecular precursors on a substrate, but this remains a topic for future research and development.

Core-Shell Nanoparticles (e.g., ZrN-Silicon Oxynitride)

Core-shell nanoparticles featuring a this compound core offer a promising route to enhance the material's stability and introduce new functionalities. A significant challenge for ZrN nanoparticles is their susceptibility to oxidation, which can alter or diminish their desirable properties, such as localized surface plasmon resonance (LSPR). escholarship.org Encapsulating the ZrN core with a protective shell material can mitigate this issue.

Several synthesis methodologies have been developed to fabricate ZrN-based core-shell nanoparticles. One effective technique is the in-flight coating of ZrN nanoparticles synthesized via reactive magnetron sputtering. In this method, ZrN nanoparticles are first formed and then passed through a modification chamber where a shell material, such as silicon nitride (SiNₓ), is deposited onto their surface using RF-sputtering. escholarship.org This process has been used to create cubic ZrN cores of approximately 15 nm, conformally coated with a SiNₓ shell of 5-15 nm thickness. escholarship.org The shell protects the ZrN core from post-deposition oxidation in air at elevated temperatures. escholarship.org

Another approach utilizes a continuous-flow nonthermal plasma reactor. This method allows for the synthesis of free-standing ZrN nanocrystals (5-10 nm in diameter) from precursors like zirconium tetrachloride (ZrCl₄) and ammonia (NH₃). researchgate.net A conformal shell can be grown in-flight by introducing a secondary precursor, such as silane (B1218182) (SiH₄), downstream of the initial plasma zone. This process has been successfully used to create ZrN cores with a protective, amorphous silicon oxynitride shell approximately 2 nm thick, which inhibits oxidation of the core. researchgate.net

The sol-gel process represents a third distinct methodology. This technique has been employed to form a silica (B1680970) (SiO₂) shell on ZrN nanoparticles. The process typically involves dispersing pre-synthesized ZrN nanoparticles in a solution where the sol-gel reaction for silica formation is initiated. The thickness of the SiO₂ shell can be controlled by adjusting the reaction time.

Interactive Data Table: Comparison of ZrN-Based Core-Shell Nanoparticle Synthesis Methods

| Core-Shell System | Synthesis Method | Precursors | Core Size | Shell Material & Thickness | Key Finding | Source(s) |

| ZrN@SiNₓ | Reactive Magnetron Sputtering (in-flight coating) | Zr target, Ar/N₂ gas, Si₃N₄ target | ~15 nm | Silicon Nitride (SiNₓ), 5-15 nm | SiNₓ shell preserves LSPR at temperatures above 400 °C by preventing oxidation. | escholarship.org |

| ZrN-Silicon Oxynitride | Nonthermal Plasma Reactor (in-flight growth) | ZrCl₄, NH₃, SiH₄ | 5-10 nm | Silicon Oxynitride, ~2 nm | The conformal shell inhibits core oxidation, resulting in a plasmon energy of 2.35 eV. | researchgate.net |

| ZrN-SiO₂ | Sol-Gel Process | ZrN nanoparticles, TEOS (or similar) | 10-20 nm | Silicon Dioxide (SiO₂), variable | Shell thickness can be controlled by varying the reaction time for SiO₂ formation. |

Advanced Characterization Techniques and Microstructural Analysis of Zirconium Nitride

Diffraction Techniques

Diffraction techniques are fundamental for determining the crystalline structure, phase composition, crystallite size, lattice parameters, and texture of materials like zirconium nitride. By analyzing the patterns of scattered X-rays or electrons, researchers can gain detailed insights into the material's atomic arrangement and microstructure.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary non-destructive technique used to identify crystalline phases present in a sample, determine lattice parameters, estimate crystallite size, and analyze texture rsc.orgaip.orgpsu.edurmutk.ac.thmdpi.comiaea.orgtci-thaijo.orgias.ac.insvc.orgamse.org.cnmdpi.commdpi.comresearchgate.netchalcogen.roresearchgate.netresearchgate.netcecri.res.in. For this compound, XRD is instrumental in confirming the formation of the desired cubic phase and identifying any secondary phases or impurities.

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique particularly useful for analyzing thin films and surfaces aip.orgpsu.edurmutk.ac.thtci-thaijo.org. In GIXRD, the X-ray beam is incident on the sample surface at a very low angle (typically below 5 degrees). This low angle maximizes the interaction of X-rays with the surface layers and minimizes penetration depth, making it highly sensitive to the structural characteristics of thin films aip.orgrmutk.ac.th. GIXRD is employed to study the preferred orientation and phase purity of ZrN thin films, providing insights into their growth mechanisms and surface properties aip.orgpsu.edurmutk.ac.thtci-thaijo.org. For instance, studies have used GIXRD to observe the evolution of preferred orientation in ZrN thin films as a function of deposition parameters aip.orgpsu.edutci-thaijo.org.

The crystalline structure of this compound is predominantly the face-centered cubic (fcc) rocksalt structure, similar to NaCl rsc.orgtandfonline.comamse.org.cnresearchgate.netwho.intresearchgate.netresearchgate.net. However, depending on the synthesis conditions, other phases can also be present. XRD patterns can clearly distinguish between these phases based on their characteristic diffraction peaks.

fcc-ZrN: This is the most commonly observed and desired phase, characterized by its cubic lattice rsc.orgpsu.eduiaea.orgias.ac.inamse.org.cnresearchgate.netresearchgate.netwho.intresearchgate.netresearchgate.nethbni.ac.in.

hcp-Zr: The hexagonal close-packed (hcp) structure of pure zirconium is often detected when the nitrogen content is low or absent during synthesis rsc.orgias.ac.inwho.inthbni.ac.in.

Zr₃N₄: Phases like cubic (c-Zr₃N₄) and orthorhombic (o-Zr₃N₄) this compound have also been reported, sometimes forming at higher nitrogen concentrations or specific deposition conditions rsc.orgsvc.orgamse.org.cnresearchgate.netresearchgate.nethbni.ac.inkobv.de.

Impurities: Zirconium oxide (ZrO₂) is frequently observed as a surface layer or impurity phase due to oxidation during or after deposition psu.edumdpi.comchalcogen.roresearchgate.netresearchgate.netnii.ac.jp.

XRD analysis helps in identifying the presence and relative amounts of these phases, providing crucial information about the stoichiometry and purity of the synthesized ZrN rsc.orgias.ac.inamse.org.cnresearchgate.net.

The crystallite size and lattice parameters of ZrN are important microstructural parameters that influence its mechanical and electrical properties. These values are typically determined from XRD patterns using Bragg's Law and the Scherrer equation.

Lattice Parameter: The lattice parameter for stoichiometric fcc-ZrN is generally reported to be around 4.57 to 4.59 Å ias.ac.inmdpi.com. Variations in the lattice parameter can occur due to deviations from stoichiometry (nitrogen vacancies or interstitials), residual stress, or the incorporation of other elements ias.ac.insvc.orgamse.org.cn. For example, an increase in nitrogen flow rate has been observed to increase the lattice parameter, potentially due to the presence of nitrogen vacancies in substoichiometric ZrNₓ films amse.org.cn.

Crystallite Size: The crystallite size, which refers to the size of coherently diffracting domains, can range from a few nanometers to tens of nanometers depending on the deposition method and parameters. Studies report crystallite sizes typically between 8 nm and 31 nm iaea.orgias.ac.inamse.org.cn. The crystallite size is often influenced by factors such as substrate temperature, deposition rate, and the presence of impurities or alloying elements iaea.orgamse.org.cn.

Table 1: Typical Lattice Parameters and Crystallite Sizes of this compound (ZrN)

| Parameter | Typical Value(s) | Notes | References |

| Lattice Parameter | 4.57 – 4.59 Å | For stoichiometric fcc-ZrN; can vary with stoichiometry and stress | ias.ac.inmdpi.com |

| Crystallite Size | 8 – 31 nm | Highly dependent on synthesis conditions | iaea.orgias.ac.inamse.org.cn |

Texture refers to the non-random orientation of crystallites within a polycrystalline material. For thin films like ZrN, preferred orientation significantly influences their properties. XRD is used to identify and quantify this texture by analyzing the relative intensities of diffraction peaks.

The most commonly observed preferred orientation in ZrN thin films is the (111) orientation rsc.orgpsu.eduiaea.orgtci-thaijo.orgsvc.orgamse.org.cnresearchgate.netresearchgate.netwho.intresearchgate.net. This orientation is often favored due to its lower surface energy or its role in minimizing strain energy during film growth iaea.org. However, other orientations, such as (200) , (220) , and (311) , can also be dominant depending on the deposition parameters.

Nitrogen Flow Rate/Content: A transition from hcp-Zr to fcc-ZrN occurs with increasing nitrogen content. Initially, (111) orientation is favored at lower nitrogen levels, while (200) orientation can become dominant at higher nitrogen flow rates rsc.orgaip.orgsvc.orgamse.org.cnresearchgate.netresearchgate.net.

Bias Voltage: Substrate bias voltage is a critical parameter. For instance, lower negative bias voltages might favor (200) orientation, while higher negative voltages can promote (111) texture rsc.org.

Film Thickness: The preferred orientation can change with film thickness. At small thicknesses, surface energy considerations might lead to a (200) texture, whereas at greater thicknesses, strain energy can drive a transition to (111) orientation rsc.org.

Substrate Temperature: Substrate temperature also plays a role in determining the preferred orientation, influencing adatom mobility and surface diffusion cecri.res.in.

Addition of Other Elements: Incorporating elements like Silicon (Si) can alter the texture, potentially increasing the (200) orientation and reducing crystallinity by acting as nucleation centers iaea.org.

Table 2: Influence of Deposition Parameters on Preferred Orientation of ZrN

| Parameter Changed | Observed Preferred Orientation | Notes | References |

| Nitrogen Flow Rate/Content | (111), then (200) | Transition from hcp-Zr to fcc-ZrN; (111) favored at low N, (200) at higher N. | rsc.orgaip.orgsvc.orgamse.org.cnresearchgate.netresearchgate.net |

| Bias Voltage | (200) at lower, (111) at higher | e.g., -100V to -300V vs. -400V; influences adatom energy and surface mobility. | rsc.org |

| Film Thickness | (200) at small, (111) at large | Strain energy vs. surface energy dominance. | rsc.org |

| Si Addition | Increased (200), reduced (111) | Si acts as nucleation centers, affecting grain growth and texture. | iaea.org |

| Substrate Temperature | Varies | Influences adatom mobility and surface diffusion, impacting texture. | cecri.res.in |

| Deposition Pressure | (111) and (220) common | Lower pressures may favor (111), higher pressures (200); localized heating can also influence texture. | tci-thaijo.org |

Electron Backscatter Diffraction (EBSD)

Electron Backscatter Diffraction (EBSD) is a scanning electron microscopy (SEM) based technique that provides crystallographic information from the surface of a crystalline material. It is highly effective for microstructural characterization, allowing for the mapping of grain orientation, phase distribution, and grain boundary characteristics mdpi.comresearchgate.netresearchgate.netmdpi.com.

For this compound, EBSD can reveal the grain structure, identify different phases at a microstructural level, and map the crystallographic orientation of individual grains mdpi.comresearchgate.netresearchgate.net. This is particularly valuable for understanding how processing parameters affect the development of texture and grain morphology. EBSD data can complement XRD by providing spatially resolved crystallographic information, offering a more complete picture of the material's microstructure mdpi.comresearchgate.net. For example, EBSD has been used to map the orientations of ZrN and Zr₂ON₂ crystallites, providing insights into the grain structure and texture researchgate.net. It can also help in identifying the presence of different phases within the microstructure, such as ZrN and Zr₂ON₂ researchgate.net.

Spectroscopic Methods

Spectroscopic techniques offer non-destructive or minimally destructive ways to probe the electronic and vibrational properties of materials. For this compound, methods such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Absorption Fine Structure (XAFS) are employed to elucidate its complex nature.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the near-surface region of a material. For ZrN, XPS is instrumental in identifying the presence of Zr and N, as well as detecting impurities like oxygen and carbon, and characterizing the various chemical phases present bohrium.comresearchgate.netresearchgate.netmdpi.comaip.org.

The Zr 3d core level spectrum typically reveals multiple peaks corresponding to different chemical states. In stoichiometric ZrN, the Zr 3d peak is generally observed around 179.1–179.5 eV, with the corresponding Zr 3d peak at approximately 181.6–182.0 eV researchgate.netmdpi.comaip.org. The presence of zirconium oxide (ZrO) is indicated by peaks shifted to higher binding energies, with the Zr 3d peak around 182.8–185.2 eV and the Zr 3d peak around 185.3–187.7 eV researchgate.netmdpi.comaip.org. Zirconium oxynitride (ZrON) species can also be identified, often appearing at intermediate binding energies researchgate.netmdpi.com. Metallic zirconium (Zr) exhibits a Zr 3d peak close to 179.3 eV researchgate.net. The N 1s spectrum for ZrN typically shows a main peak centered around 397.4–397.9 eV, while higher binding energy peaks (e.g., ~399.4 eV) may indicate adsorbed nitrogen or other nitrogen-containing impurities researchgate.netmdpi.com.

XPS analysis also highlights the importance of surface preparation and sputtering depth for accurate ZrN characterization, as the surface often contains native oxides and contaminants that can be removed by ion sputtering to reveal the bulk film composition researchgate.netmdpi.com. Studies have shown that under specific deposition conditions, dense, pure, and homogeneous ZrN films with near-stoichiometric composition can be achieved mdpi.comdntb.gov.ua.

Table 3.2.1: Typical XPS Binding Energies for this compound and Related Species

| Phase/Species | Element | Core Level | Binding Energy (eV) | Reference(s) |

| This compound | Zr | 3d | 179.1 – 179.5 | researchgate.netmdpi.comaip.org |

| This compound | Zr | 3d | 181.6 – 182.0 | researchgate.netmdpi.comaip.org |

| This compound | N | 1s | 397.4 – 397.9 | researchgate.netmdpi.comresearchgate.net |

| Zirconium Oxide | Zr | 3d | 182.8 – 185.2 | researchgate.netmdpi.comaip.org |

| Zirconium Oxide | Zr | 3d | 185.3 – 187.7 | researchgate.netmdpi.comaip.org |

| Zirconium Oxynitride | Zr | 3d | 180.6 – 181.4 | researchgate.netmdpi.com |

| Metallic Zirconium | Zr | 3d | 179.3 | researchgate.net |

| Impurities/Adsorbed N | N | 1s | 399.4 – 400.2 | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and materials, providing information about chemical bonding and functional groups. While FTIR is widely used for characterizing organic compounds and polymers, its application in directly characterizing the Zr-N bonds within ZrN itself is less common compared to other spectroscopic methods.

In some studies, FTIR has been employed to confirm the presence of organic compounds in synthesized zirconium-containing nanoparticles, where ZrN might be a precursor or component nih.gov. For instance, FTIR analysis confirmed the presence of various organic compounds in green-synthesized zirconium nanoparticles using ginger, garlic, and this compound extracts nih.gov. In the context of chemical vapor deposition (CVD) for ZrN, FTIR has been utilized in situ to monitor the decomposition behavior of precursors, such as tetrakis(dimethylamido)zirconium (TDMAZ), by tracking specific vibrational stretching frequencies indicative of precursor dissociation researchgate.net. However, direct identification of Zr-N vibrational modes in bulk ZrN material via FTIR is typically challenging due to the nature of the strong covalent/ionic bonding and the limited spectral window for such modes.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing vibrational and structural properties, sensitive to crystal structure, defects, and stoichiometry. Theoretically, defect-free this compound, with its face-centered cubic (fcc) NaCl structure, is expected to be Raman-inactive due to its high symmetry up.ac.za. However, deviations from stoichiometry, such as the presence of vacancies, can break this symmetry and induce Raman activity.

Studies on ZrN films have revealed characteristic Raman peaks that provide insights into their structural quality and defect concentrations up.ac.zaresearchgate.netresearchgate.net. The spectra typically exhibit acoustic modes, attributed to the vibrations of Zr atoms and associated with zirconium vacancies, and optical modes, linked to nitrogen vacancies up.ac.zaresearchgate.net. Common observations include transverse acoustic (TA) modes around 169 cm and longitudinal acoustic (LA) modes around 230 cm up.ac.zaresearchgate.net. Optical transverse (TO) modes are often seen around 457 cm, with a shoulder for longitudinal optical (LO) modes near 510 cm up.ac.za. Second-order acoustic modes, such as 2TA at ~338 cm and TA+LA at ~407 cm, have also been identified, with their presence suggesting a lower concentration of stoichiometric defects up.ac.za.

The broadening of these bands is a common indicator of disorder within the ZrN lattice, often arising from nitrogen vacancies or other point defects up.ac.zaresearchgate.netresearchgate.net. Changes in peak positions and intensities can also reflect the effects of processing conditions, such as ion irradiation or variations in reactive gas flow during deposition up.ac.zaresearchgate.net.

Table 3.2.3: Raman Spectroscopy Features in this compound

| Mode Designation | Frequency (cm) | Assignment/Notes | Reference(s) |

| TA | ~169 | Acoustic mode, characteristic of Zr vacancies | up.ac.zaresearchgate.net |

| LA | ~230 | Acoustic mode, characteristic of Zr vacancies | up.ac.zaresearchgate.net |

| 2TA | ~338 | Second-order acoustic mode | up.ac.za |

| TA+LA | ~407 | Second-order acoustic mode | up.ac.za |

| TO | ~457 | Optical mode, characteristic of N vacancies | up.ac.za |

| LO (shoulder) | ~510 | Optical mode, characteristic of N vacancies | up.ac.za |

| Optical modes | ~500 | Broad bands, indicative of disorder (N vacancies) | researchgate.net |

X-ray Absorption Fine Structure (XAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy, encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the electronic structure and local atomic environment around a specific element. These techniques are particularly valuable for understanding the bonding characteristics and coordination in ZrN.

XANES spectroscopy probes the unoccupied electronic states of the absorbing atom. For ZrN, XANES spectra, particularly at the Zr and N K-edges, offer insights into the local coordination and electronic structure ias.ac.in. Studies have indicated that ZrN films exhibit a centrosymmetric structure with octahedral symmetry ias.ac.in. Shifts in the pre-edge features of XANES spectra can suggest variations in the oxidation state of zirconium, reflecting the complex interplay between Zr and N atoms within the material ias.ac.in. An increase in nitrogen content or valence state can lead to a chemical shift of the Zr K-edge towards higher energies, indicative of charge transfer and the development of polar covalent bonding between Zr 4d and N 1s states ias.ac.inacs.org. XANES can also provide qualitative information about chemical interactions and electronic hybridization ias.ac.in.

EXAFS spectroscopy probes the oscillations in the X-ray absorption coefficient above an absorption edge, which arise from the scattering of photoelectrons by neighboring atoms. This technique is highly effective for determining local atomic arrangements, coordination numbers, and bond lengths ias.ac.intandfonline.com.

EXAFS analysis has been used to quantify the local structure in ZrN films, revealing precise bond lengths. For ZrN synthesized under specific conditions, the Zr-N bond length has been reported as approximately 2.239 ± 0.007 Å, and the Zr-Zr bond length as approximately 3.225 ± 0.006 Å ias.ac.in. These measurements are crucial for validating structural models and understanding the impact of synthesis parameters on the material's integrity ias.ac.in. EXAFS has also been applied to study the local environment around Zr in various compounds, providing details on bridging structures and coordination numbers in different zirconium-based materials tandfonline.compsu.eduresearchgate.net.

Table 3.2.4.2: EXAFS Determined Bond Lengths in this compound

| Bond Type | Bond Length (Å) | Reference(s) |

| Zr-N | 2.239 ± 0.007 | ias.ac.in |

| Zr-Zr | 3.225 ± 0.006 | ias.ac.in |

Compound Name Table:

this compound (ZrN)

Zirconium (Zr)

Nitrogen (N)

Zirconium Oxide (ZrO)

Zirconium Oxynitride (ZrON)

Zirconium Carbide (ZrC)

Zirconium Carbonitride (ZrCN)

Zirconium Oxynitrides (ZrOxNy)

Zirconium Oxynitride (ZrON)

Higher Nitride Phase (ZrN)

Tetrakis(dimethylamido)zirconium (TDMAZ)

Photoluminescence Spectroscopy

While this compound is typically considered a metallic or semi-metallic compound with limited intrinsic photoluminescence (PL) in the visible spectrum, PL spectroscopy can be utilized to study its interactions with luminescent materials or to probe defect states in related compounds. Research has shown that ZrN nanoparticles can significantly enhance the photoluminescence intensity of organic dyes when coupled together, with reported increases of up to 9.7 times in the visible region acs.org, acs.org. This effect is attributed to the plasmonic properties of ZrN, positioning it as a promising alternative to noble metals for plasmonic applications and photoluminescence enhancement acs.org. In studies involving ion implantation in related materials like aluminum nitride (AlN), PL spectroscopy has been instrumental in identifying and characterizing single-photon emitters induced by zirconium ion implantation, correlating emission peaks with vacancy-type defects arxiv.org.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is employed to determine the optical properties and electronic band structure of materials like this compound. ZrN exhibits optical behavior analogous to noble metals, characterized by a high reflectance edge at higher energies diva-portal.org. The absorption edge for ZrN is reported to be around 3.5 eV (approximately 350 nm), indicating that it transmits visible light, with its optical properties in this range primarily governed by reflectance diva-portal.org. Studies on ZrN thin films have reported optical band gap values, with one study indicating a band gap of 3.05 eV, consistent with reported values aip.org. Other research on ZrNx films has shown that the band gap can decrease with increasing deposition time, ranging from 2.91 eV to 2.06 eV researchgate.net. The material's higher carrier density compared to titanium nitride (TiN) makes it a suitable plasmonic material, influencing its absorption characteristics acs.org, acs.org.

Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Energy Dispersive X-ray Spectroscopy (EDX/EDS) is a fundamental technique for elemental analysis, providing information on the composition and distribution of elements within a material andersonmaterials.com, thermofisher.com, thermofisher.com. When coupled with Scanning Electron Microscopy (SEM), EDX/EDS allows for the identification of elements present in ZrN films and coatings, as well as their spatial distribution through elemental mapping cityu.edu.hk, nih.gov, researchgate.net, researchgate.net, researchgate.net. Studies on ZrN coatings have reported their elemental composition, noting the presence of approximately 3 atomic percent (at.%) oxygen in as-deposited samples, likely due to residual oxygen during processing researchgate.net. EDX analysis has also been used to map the distribution of elements like nitrogen, zirconium, chromium, and iron in nano-multilayer coatings, clearly delineating the coating layers from the substrate researchgate.net.

Table 3.2.7.1: Elemental Composition of As-Deposited ZrN Coatings

| Element | Atomic Percentage (at.%) | Source |

|---|---|---|

| Zirconium (Zr) | ~50-55 | researchgate.net |

| Nitrogen (N) | ~40-45 | researchgate.net |

Note: Values are approximate and represent typical findings from EDX analysis of as-deposited ZrN films.

Microscopy and Imaging Techniques

Microscopy techniques are essential for visualizing and analyzing the microstructure, morphology, and surface topography of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of ZrN thin films and coatings cityu.edu.hk, scientific.net, rsc.org, researchgate.net, researchgate.net. SEM provides high-resolution images that reveal details about grain structure, surface topography, and the presence of features such as columnar growth cityu.edu.hk, nih.gov, scientific.net, rsc.org. For instance, SEM images of ZrN films deposited on nickel-titanium shape memory alloy have shown a fine fibrous structure cityu.edu.hk. Studies examining the effect of deposition parameters often utilize SEM to characterize film morphology, noting that grain size can increase with film thickness, and that films are often well-oriented along the (111) plane scientific.net. Cross-sectional SEM analysis is also valuable for assessing film thickness and adhesion rsc.org.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the examination of crystalline structure, lattice defects, and nanoscale features within this compound cityu.edu.hk, researchgate.net, kyushu-u.ac.jp. High-resolution TEM (HRTEM) can visualize lattice fringes, providing direct evidence of the crystalline structure and the presence of defects such as dislocations or interstitial atoms researchgate.net, kyushu-u.ac.jp. TEM studies have been particularly useful in analyzing the effects of irradiation on ZrN, revealing the formation of various defect microstructures researchgate.net, kyushu-u.ac.jp. For example, HRTEM images of irradiated ZrN have shown dislocation lines and dot-contrasts, indicative of lattice damage researchgate.net, kyushu-u.ac.jp. TEM is also employed in the characterization of complex ZrN-based alloys and composites aip.org, arxiv.org.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and quantifying the surface roughness of this compound at the nanoscale mdpi.com, nih.gov, spectraresearch.com, mdpi.com. AFM provides three-dimensional surface profiles, allowing for the measurement of parameters such as average surface roughness (Ra) and root-mean-square roughness (Rq) mdpi.com, nih.gov, mdpi.com. Research has demonstrated that the surface roughness of ZrN coatings can be influenced by deposition parameters, such as substrate bias voltage. For example, a decrease in roughness from 66 nm to 37 nm was observed when the bias voltage was changed from 0 V to -50 V, while higher voltages led to increased roughness mdpi.com. AFM has also confirmed SEM observations of grain morphology and quantified changes in surface roughness with film thickness nih.gov. The technique is critical for understanding how surface features influence properties like adhesion and wear resistance mdpi.com.

Table 3.3.3.1: Surface Roughness of ZrN Coatings as a Function of Substrate Bias Voltage

| Substrate Bias Voltage (V) | Average Surface Roughness (Ra) (nm) | Source |

|---|---|---|

| Bare Substrate | 66 | mdpi.com |

| -50 | 37 | mdpi.com |

| -110 | 51 | mdpi.com |

Note: These values represent average surface roughness (Ra) measured by AFM on ZrN layers deposited on Ti6Al4V substrates.

Compound List:

this compound (ZrN)

Optical Profilometry

Optical profilometry is a non-contact optical technique used to measure the surface topography and roughness of materials. It employs light to scan the surface and reconstruct a three-dimensional (3D) map, providing quantitative data on surface features such as average roughness (Ra), root-mean-square roughness (Rq), and peak-to-valley height (Rz). For this compound films, optical profilometry is instrumental in assessing the quality of the deposited surface, identifying the presence of microstructural features like buckles, and correlating surface morphology with processing parameters.

Research has shown that the surface roughness of ZrN films can vary significantly based on deposition conditions. For instance, studies have reported average surface roughness (Ra) values for ZrN films ranging from approximately 0.067 µm nih.gov to values between 0.88 and 5.58 nm, depending on deposition time researchgate.net. In some cases, optical profilometry has revealed the formation of buckles on ZrN coatings deposited on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). These buckles can exhibit step heights ranging from 4.0 nm to 13.2 nm, with larger buckles observed with increased deposition times inmm.org. The analysis of these surface features helps in understanding internal stresses and potential delamination mechanisms within the coating.

Table 1: Surface Roughness Parameters of this compound Films

| Parameter | Typical Value(s) | Unit | Reference | Notes |

| Ra | 0.067 | µm | nih.gov | ZrN film |

| Ra | 0.88 - 5.58 | nm | researchgate.net | Varies with deposition time |

| Rz/Ra | ~11.2 | - | nih.gov | ZrN film |

| Rsk | 0.603 | - | nih.gov | ZrN film |

| Rku | 8.245 | - | nih.gov | ZrN film |

| Buckle Step Height | 4.0 - 13.2 | nm | inmm.org | ZrN on HOPG |

Other Characterization Techniques

Beyond surface topography, a suite of other advanced techniques is employed to elucidate the intrinsic properties, defect structure, and thermal behavior of this compound.

Positron Annihilation Spectroscopy for Defect Analysis

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique used to probe the presence and nature of open-volume defects in materials, such as vacancies, vacancy clusters, dislocations, and grain boundaries hzdr.deresearchgate.net. Positrons, when injected into a material, tend to become trapped at these defects due to the absence of a repulsive atomic core. The subsequent annihilation of the positron with an electron results in the emission of gamma rays, the energy and lifetime of which provide information about the local electronic environment and the defect structure.

Studies on ZrN thin films using PAS have revealed that the concentration of vacancies is influenced by deposition parameters like substrate temperature. Research indicates that increasing the deposition temperature generally leads to a lower concentration of vacancies in ZrN films researchgate.net. Furthermore, very short positron diffusion lengths observed in some ZrN samples suggest a high density of grain boundaries, implying small grain sizes researchgate.net. PAS has also been utilized to study the effects of irradiation on nitride coatings, where it identified vacancy-defects as dominant, with their concentration increasing under ion irradiation sci-hub.se. Aging effects in sputtered ZrN films have also been monitored using PAS, suggesting a breakup of polyvacancies or voids into monovacancies over time aip.org. PAS is thus a critical tool for understanding the microstructure and defect evolution in ZrN, which directly impacts its mechanical and functional properties.

Table 2: Insights from Positron Annihilation Spectroscopy on this compound

| Technique Aspect | Observed Defect Type | Effect of Deposition Temperature | Effect of Irradiation | Other Observations | Reference |

| Positron Lifetime | Vacancies, Grain Boundaries | Decreases with increasing temp. | Increases vacancy concentration | Short diffusion lengths indicate small grains | researchgate.net |

| S-parameter | Sensitive to composition/defects | Varies with temp. | Varies with irradiation | Varies with defect type | researchgate.net |

| Long-lived component | Polyvacancies/voids -> Monovacancies | N/A | N/A | Aging effect: component value decreased over time | aip.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is primarily used to investigate its thermal stability and oxidation behavior at elevated temperatures.

Research on the oxidation of ZrN coatings in air has shown that ZrN begins to oxidize at relatively low temperatures, with oxidation onset temperatures reported around 400 °C dntb.gov.uamdpi.com. Complete oxidation of ZrN typically occurs in the range of 650 °C to 720 °C in air dntb.gov.uamdpi.com. Studies comparing ZrN with other transition metal nitrides like ZrC and ZrCN indicate that ZrN exhibits lower oxidation resistance, with ZrCN showing the highest onset temperature and resistance to oxidation dntb.gov.uamdpi.com. The oxidation process often involves the formation of zirconium oxide (ZrO₂) layers, which can exhibit different phases (tetragonal/cubic to monoclinic) and can lead to cracking due to volume expansion mdpi.comresearchgate.net. TGA data is crucial for determining the operational temperature limits of ZrN in oxidizing environments.

Table 3: Thermogravimetric Analysis (TGA) of this compound Oxidation

| Coating | Oxidation Onset Temperature (°C) | Complete Oxidation Temperature (°C) | Atmosphere | Reference |

| ZrN | ~400 | ~650-720 | Air | dntb.gov.uamdpi.com |

| ZrN | Faster kinetics | N/A | Water Vapor | researchgate.net |

Calotest for Coating Thickness and Adhesion

The Calotest, also known as the ball cratering test, is a standard method for determining the thickness of thin films and coatings. It involves abrading the coating surface with a rotating ball, typically made of a harder material, under a controlled load and speed. The resulting spherical crater allows for the measurement of the coating thickness by analyzing the crater's geometry, often using optical microscopy or profilometry.

Table 4: Calotest Results for this compound Coatings

| Coating Type/Structure | Typical Thickness (µm) | Adhesion (Qualitative/Critical Load) | Reference |

| ZrN (single layer) | 2 - 3 | High / ~80 N | researchgate.netresearchgate.netnih.gov |

| Zr/ZrN multilayer | 2 - 3 | Improved with Zr interlayer | researchgate.netresearchgate.net |

| ZrN/ZrCN multilayer | 2 - 3 | Improved with Zr interlayer | researchgate.netresearchgate.net |

Compound Name List:

this compound (ZrN)

Zirconium (Zr)

Zirconium carbonitride (ZrCN)

Zirconium carbide (ZrC)

Zirconium oxide (ZrO₂)

Titanium nitride (TiN)

Titanium (Ti)

Niobium (Nb)

Hafnium (Hf)

Vanadium (V)

Theoretical and Computational Modeling of Zirconium Nitride

Defect Chemistry and Non-Stoichiometry in ZrN

Defect chemistry and non-stoichiometry play a significant role in determining the physical and chemical properties of zirconium nitride. Non-stoichiometric compounds are those in which the elemental composition cannot be represented by a ratio of small integers. researchgate.net In ZrN, this often manifests as a deviation from the ideal 1:1 Zr:N ratio, leading to the formation of vacancies on either the Zr or N sublattices.

The presence of defects, particularly nitrogen vacancies, can significantly influence the electronic structure of ZrN. For instance, the formation of nitrogen vacancies in the insulating Zr3N4 phase can transform it into the metallic ZrN phase. aip.org The electronic properties of non-stoichiometric zirconium nitrides (ZrNx) have been shown to vary with the composition 'x'. As nitrogen atoms are removed, an increase in the intensity of the d-conduction band is observed, partly due to the creation of a defect state at around 2 eV binding energy. researchgate.net

Surface State Analysis and Microkinetic Modeling

The analysis of surface states under electrochemical conditions is critical for understanding the catalytic activity and stability of materials like this compound. The surface Pourbaix diagram is a theoretical tool that maps the most stable surface configurations of a material as a function of applied potential and pH. researchgate.net For the ZrN(100) surface, calculated Pourbaix diagrams reveal how the surface coverage by adsorbates generated from water activation changes under different electrochemical environments. researchgate.net Theoretical analyses have found that properly accounting for the surface coverage, for instance by hydroxyl (HO*) species, is essential to accurately model and understand the origin of ZrN's high oxygen reduction reaction (ORR) activity in alkaline media. researchgate.net These diagrams provide fundamental insights by predicting the state of the catalyst surface under realistic operating conditions, which may differ significantly from an idealized vacuum interface. researchgate.net

Electric Field Effect Simulations

Theoretical and computational modeling provides crucial insights into the fundamental properties of materials like this compound (ZrN). Electric field effect simulations, in particular, are a powerful tool for understanding the electrocatalytic behavior of ZrN, especially in reactions such as the oxygen reduction reaction (ORR). These simulations are used to elucidate how external electric fields, which are inherently present at the electrode-electrolyte interface during electrochemical reactions, influence the adsorption of reaction intermediates. rsc.org

In the context of ZrN's superior ORR activity in alkaline media, electric field effect simulations have been employed to analyze the adsorption of key intermediates on the material's surface. rsc.org Research has shown that under ORR operating conditions, the ZrN surface is covered by approximately one monolayer of hydroxyl species (HO). Electric field simulations demonstrate that the adsorption of an oxygen atom (O) on this HO*-covered surface induces only a small and consistent change in the dipole moment. rsc.org This finding is significant because a moderate bonding strength for intermediates is a key characteristic of an efficient catalyst. The small change in dipole moment results in a moderate bonding strength for oxygen, which is believed to be a primary reason for the high catalytic activity of ZrN. rsc.org

Simulations considering the electric field effects are essential for obtaining information on the dipole moment and polarizability. This data provides a thorough illustration of the origin of the material's catalytic activity. rsc.org By integrating these effects, a more accurate and quantitative understanding of the adsorbate bonding at the ZrN(100) surface can be achieved. rsc.org

| Parameter Investigated | Simulation Finding | Implication for Catalytic Activity |

|---|---|---|

| Dipole Moment Change upon O* Adsorption | Consistently small change observed. rsc.org | Indicates a moderate bonding strength for oxygen intermediates. rsc.org |

| Surface State Under ORR Conditions | Covered by ~1 monolayer (ML) of HO*. rsc.org | Provides the specific surface configuration for accurate modeling of adsorbate interactions. rsc.org |

| Adsorbate Bonding Description | Can be described by universal oxygen electrocatalysis scaling relations. rsc.org | Allows for quantitative analysis using microkinetic modeling. rsc.org |

pH-Dependent Microkinetic Modeling